

# Toxicological profile of Dimethenamid and its metabolites

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## Compound of Interest

Compound Name: *Dimethenamid*

Cat. No.: *B1670659*

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An In-depth Technical Guide on the Toxicological Profile of **Dimethenamid** and its Metabolites

## Executive Summary

**Dimethenamid** is a chloroacetamide herbicide used for the control of annual grasses and broadleaf weeds. It exists as a racemic mixture of S and R-enantiomers. The herbicidal activity is primarily associated with the S-enantiomer, known as **Dimethenamid-P**. This document provides a comprehensive toxicological profile of **Dimethenamid** and its principal metabolites, synthesizing data from a range of non-clinical studies. The primary target organ for **Dimethenamid** toxicity is the liver, with effects such as increased liver weight and hepatocellular hypertrophy observed across multiple species. The toxicological profiles of racemic **Dimethenamid** and **Dimethenamid-P** are considered equivalent. The compound is rapidly and extensively metabolized, primarily through the glutathione conjugation pathway.

## Absorption, Distribution, Metabolism, and Excretion (ADME)

**Absorption:** Following oral administration in rats, **Dimethenamid** is well absorbed, with total absorption estimated to be between 92.8% and 94.5%.<sup>[1][2]</sup> Dermal absorption is significantly lower; in rats, the maximum absorption was 18% after an 8-hour exposure, and the rate in humans is predicted to be approximately 4%.<sup>[1]</sup>

Distribution: After absorption, **Dimethenamid** distributes to various tissues, with the highest concentrations initially found in the adrenals, pancreas, kidney, spleen, and liver.<sup>[1]</sup> Notably, radioactivity from labeled **Dimethenamid** was found to be mainly associated with erythrocytes in rats, a binding phenomenon not observed in human blood.<sup>[1]</sup> There is no evidence that **Dimethenamid** or its metabolites tend to accumulate in rat tissues.

Metabolism: **Dimethenamid** undergoes rapid and extensive metabolism in rats, with only 1-2% of the parent compound excreted unchanged. Over 40 metabolites have been detected, with about 20 being identified. The primary metabolic route is the glutathione conjugation pathway, leading to the formation of a cysteine conjugate (M25) and mercapturate (M17). Other metabolic transformations include reductive dechlorination (forming M3), oxidation (forming M4, M23), hydroxylation (M5, M11, M15), O-demethylation (M7, M12), and cyclization. Two significant metabolites found in soil and plants, the oxalamide (M23) and the sulfonate (M27), are also products of metabolism in rats.

Excretion: Excretion is rapid and occurs primarily via the bile. In bile-duct cannulated rats, biliary excretion accounted for 75-82% of the administered dose, with 8-12% excreted in urine and 2-4% in feces. At high doses (1000 mg/kg bw), a greater proportion is excreted via the kidneys, suggesting saturation of the biliary excretion pathway.

## Toxicological Data

The toxicological data for **Dimethenamid-P** and the racemic mixture are largely comparable.

## Acute Toxicity

**Dimethenamid** exhibits moderate acute toxicity via the oral route and low toxicity via dermal and inhalation routes. It is not an eye irritant but is a slight skin irritant and a dermal sensitizer.

Parameter	Species	Route	Test Substance	Value (mg/kg bw or mg/L)	Reference
LD50	Rat (male)	Oral	Dimethenami d-P	429	
LD50	Rat (female)	Oral	Dimethenami d-P	531	
LD50	Rat (male)	Oral	Racemic Dimethenami d	371	
LD50	Rat (female)	Oral	Racemic Dimethenami d	427	
LD50	Rabbit	Dermal	Dimethenami d-P & Racemic	> 2000	
LC50 (4h)	Rat	Inhalation	Dimethenami d-P & Racemic	> 2.2 - > 5.16	
Skin Irritation	Rabbit	Dermal	Dimethenami d-P & Racemic	Slightly irritating	
Eye Irritation	Rabbit	Ocular	Dimethenami d-P & Racemic	Not irritating	
Skin Sensitization	Guinea Pig	Dermal	Dimethenami d-P & Racemic	Sensitizing	

## Subchronic and Chronic Toxicity & Carcinogenicity

Long-term exposure studies in mice, rats, and dogs identified the liver as the primary target organ. Effects included reduced body-weight gain and liver enlargement (hepatocellular hypertrophy). There was no evidence of carcinogenic potential in long-term studies in rats and mice.

Study Duration	Species	Effect	NOAEL (mg/kg bw/day)	Reference
12-month	Dog	Liver effects, body-weight gain	10 (racemic)	
24-month	Rat	Liver effects (bile-duct hyperplasia), body weight	7 (racemic)	
21-day	Rabbit (Dermal)	Systemic effects	1000 (racemic)	

## Genotoxicity

**Dimethenamid** is considered not genotoxic in vivo or in vitro. An equivocal result was noted in one of three in vitro assays for unscheduled DNA synthesis with the racemic mixture, but all other assays were negative. The key metabolites, M23 (oxalamide) and M27 (sulfonate), were also found to be non-mutagenic.

## Reproductive and Developmental Toxicity

**Dimethenamid** is not considered a reproductive toxicant or a teratogen. Developmental effects, such as reduced fetal body weight and increased early deaths, were observed only at doses that also caused significant maternal toxicity.

Study Type	Species	Effect	NOAEL (mg/kg bw/day)	Reference
Reproductive	Rat	None	175 (racemic)	
Developmental	Rat	Reduced fetal body weight	300 (Dimethenamid-P)	
Developmental	Rabbit	Maternal toxicity, abortions	37.5 (maternal), 75 (developmental)	

## Neurotoxicity

No evidence of specific neurotoxicity was observed in acute, short-term, or long-term studies. However, at high doses associated with general toxicity in acute and developmental studies, non-specific neurological effects such as lethargy, excessive salivation, piloerection (bristling of hair), and decreased motor activity were reported in rats.

## Toxicity of Metabolites

The major soil and rat metabolites, M23 (oxalamide) and M27 (sulfonate), have been tested and show low acute toxicity. Due to insufficient specific toxicity data for these degradates, regulatory agencies often use the toxicological values of the parent compound for risk assessment.

Parameter	Species	Test Substance	Value (mg/kg bw)	Reference
Acute Oral LD50	Rat	Metabolite M23 (Oxalamide)	> 5000	
Acute Oral LD50	Rat	Metabolite M27 (Sulfonate)	> 5000	
Genotoxicity (Ames & Micronucleus)	-	Metabolites M23 & M27	Non-mutagenic	

## Experimental Protocols

### Representative Protocol: Acute Oral Toxicity (Modified from OECD 420)

- Test Substance: **Dimethenamid-P** or Racemic **Dimethenamid**, diluted in 0.5% w/v methylcellulose in water.
- Test Species: Fasted Sprague-Dawley rats (5 males, 5 females per group).
- Administration: Single dose by oral gavage.
- Dosage Levels: A limit test may be performed at 2000 or 5000 mg/kg bw. For dose-finding, multiple dose groups are used.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in activity, posture, respiration), and body weight changes for 14 days post-dosing.
- Endpoint: A gross autopsy is performed on all animals at the end of the observation period. The LD50 value is calculated.

### Representative Protocol: Two-Generation Reproductive Toxicity (Modified from OECD 416)

- Test Substance: Racemic **Dimethenamid** administered via diet.
- Test Species: Sprague-Dawley rats.
- Administration: The test substance is mixed into the diet and administered continuously to male and female rats (P generation) for a pre-mating period and through mating, gestation, and lactation. The F1 offspring are then selected and administered the same diet through maturity, mating, and production of the F2 generation.
- Dosage Levels: Multiple dose levels are used to establish a No-Observed-Adverse-Effect-Level (NOAEL).
- Observations: Endpoints include effects on adult body weight, food consumption, mating performance, fertility, length of gestation, litter size, pup viability, and pup weight. Gross and

microscopic pathology are performed on P and F1 adults.

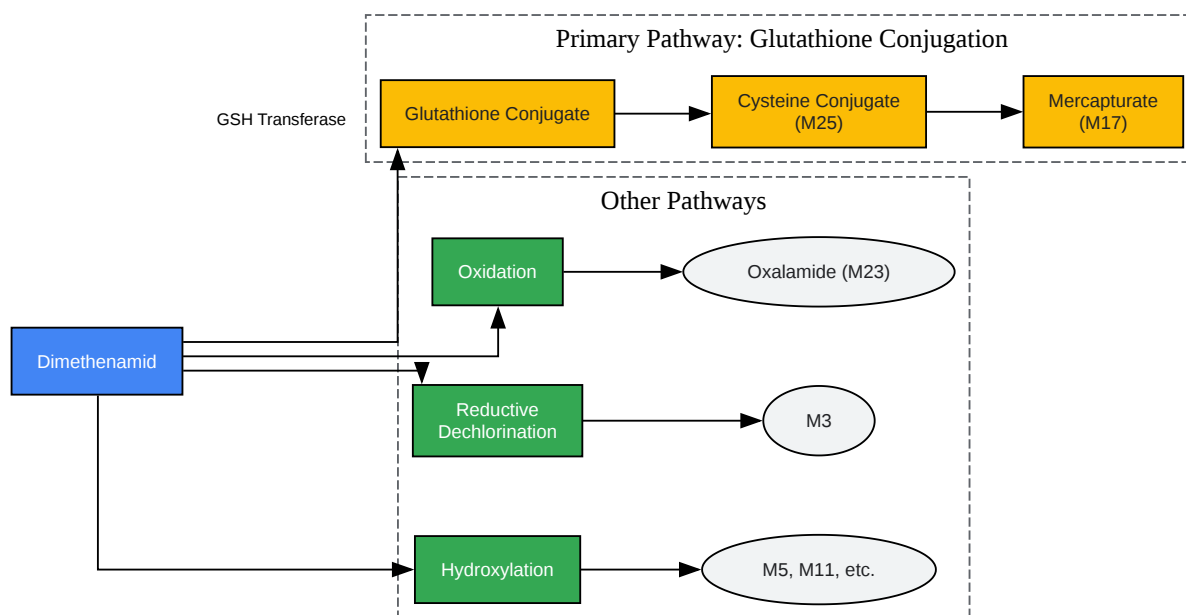
- Endpoint: The NOAEL for reproductive function and parental/offspring toxicity is determined.

## Representative Protocol: Bacterial Reverse Mutation Test (Ames Test, Modified from OECD 471)

- Test Substance: **Dimethenamid** or its metabolites (e.g., M23, M27).
- Test System: Multiple strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA), with and without an exogenous metabolic activation system (S9 mix from rat liver).
- Administration: The test substance is incubated with the bacterial strains on a minimal agar medium.
- Dosage Levels: A wide range of concentrations is tested in triplicate.
- Observations: After incubation (typically 48-72 hours), the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies compared to the solvent control.

## Visualizations

### Metabolic Pathway of Dimethenamid

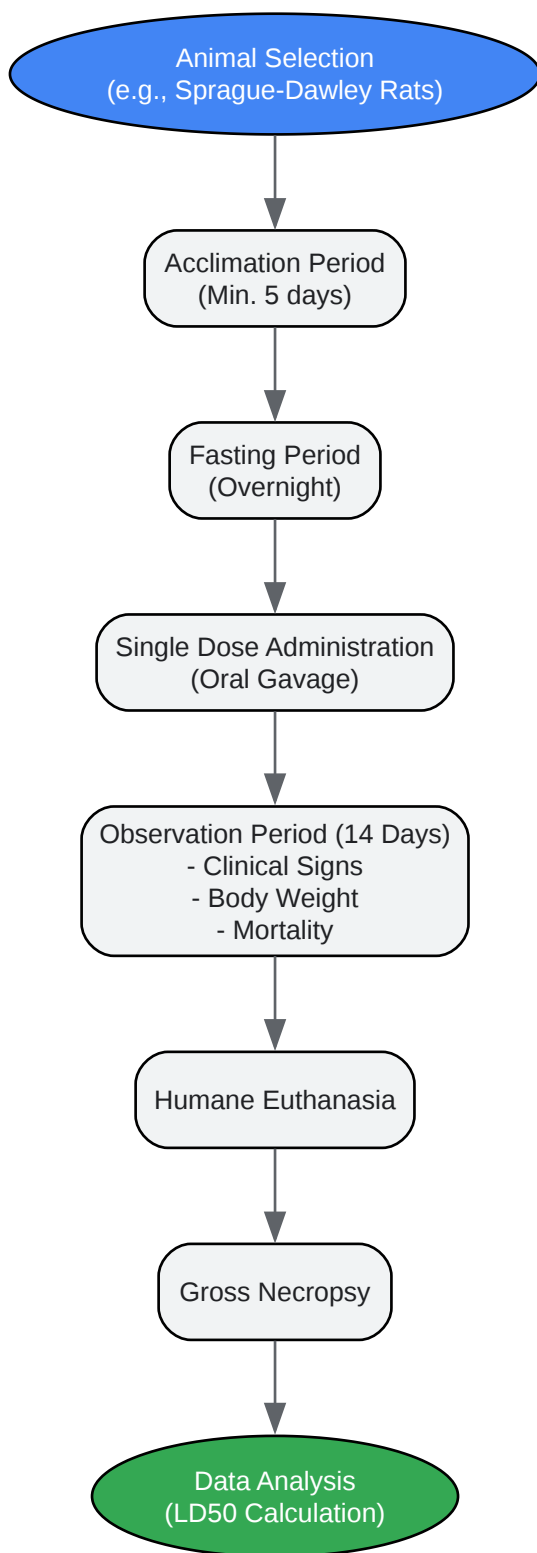


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Caption: Simplified metabolic pathway of **Dimethenamid** in rats.

## Experimental Workflow: Acute Oral Toxicity Study

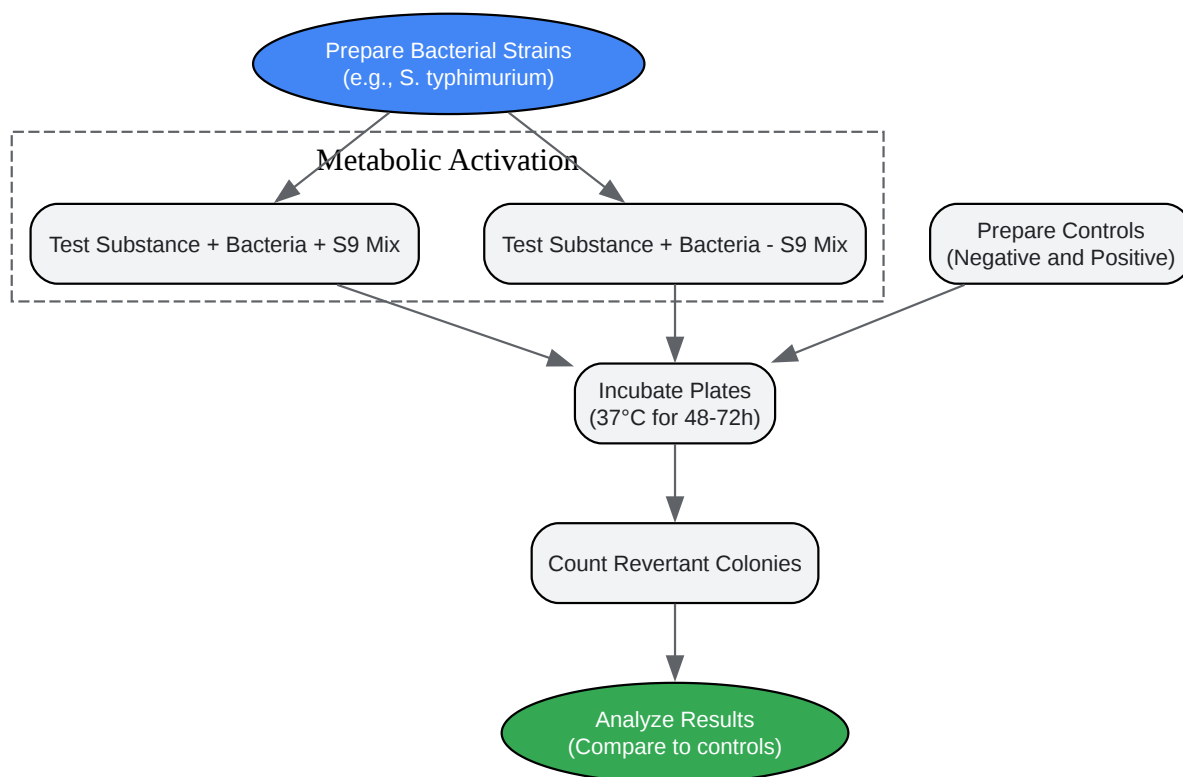




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Caption: General workflow for an acute oral toxicity study.

## Experimental Workflow: Ames Test



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## References

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